Antiarrhythmic Potency vs. Ajmaline in Rabbit Model
In a classic in vivo study on rabbits, the antiarrhythmic potency of isoajmaline was directly compared to its parent alkaloid, ajmaline, using QRS complex prolongation as a pharmacodynamic marker. The study concluded that isoajmaline's effect was approximately equivalent to that of ajmaline [1]. This establishes isoajmaline as a functionally comparable, yet stereochemically distinct, tool for probing the structure-activity relationships of this class of ion channel modulators.
| Evidence Dimension | Antiarrhythmic Potency (as measured by QRS complex prolongation) |
|---|---|
| Target Compound Data | Pharmacological effect described as 'etwa die gleiche' (about the same) as ajmaline. |
| Comparator Or Baseline | Ajmaline (Rauwolfia alkaloid) |
| Quantified Difference | Qualitatively similar; no significant difference in potency observed. |
| Conditions | Intravenous injection in anesthetized rabbits; assessment via electrocardiographic QRS complex changes. |
Why This Matters
This validates isoajmaline's utility as a reference tool for investigating the stereochemical determinants of antiarrhythmic activity within the ajmaline class.
- [1] Voelkner E, Gaida P. [On the effect of ajmaline derivatives in rabbits determined by the change in the QRS complex]. Naunyn-Schmiedebergs Archiv fur experimentelle Pathologie und Pharmakologie. 1962. (Cited by Kleinsorge H, 1990). View Source
